molecular formula C20H18N4O2S B11000676 2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B11000676
M. Wt: 378.4 g/mol
InChI Key: IPKAXBPXNIUHPM-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features both indole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole and benzothiazole intermediates. These intermediates are then coupled through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, indole derivatives, and benzothiazole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is unique due to its specific combination of indole and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-12-6-7-16-18(10-12)27-20(22-16)23-19(26)11-24-9-8-14-15(21-13(2)25)4-3-5-17(14)24/h3-10H,11H2,1-2H3,(H,21,25)(H,22,23,26)

InChI Key

IPKAXBPXNIUHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C

Origin of Product

United States

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